molecular formula C28H29N3O3 B2953147 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 932524-34-0

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2953147
CAS No.: 932524-34-0
M. Wt: 455.558
InChI Key: HQCXHZUYOUIDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin derivative under acidic conditions.

    Aminomethylation: The aminomethyl group can be introduced via reductive amination, where the quinoline derivative is reacted with formaldehyde and a secondary amine (4-methylphenylamine) in the presence of a reducing agent like sodium cyanoborohydride.

    Acetamide Formation: The final step involves the acylation of the aminomethylated quinoline derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminomethyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoline core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinoline core is known for its antimicrobial, antimalarial, and anticancer properties. It can be used as a lead compound for developing new drugs.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.

    Biological Research: It can serve as a probe for studying enzyme interactions and cellular pathways due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its anticancer activity. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA topology maintenance.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure.

    Camptothecin: An anticancer drug that also targets topoisomerases.

Uniqueness

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its dual functional groups (methoxy and aminomethyl) provide additional sites for chemical modification and potential interactions with biological targets.

Properties

IUPAC Name

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-4-8-21(9-5-19)16-30-27(32)18-31-26-15-25(34-3)13-10-22(26)14-23(28(31)33)17-29-24-11-6-20(2)7-12-24/h4-15,29H,16-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCXHZUYOUIDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.